2-(3-BOC-Aminophenyl)-4-hydroxypyridine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Scaffolds

2-(3-BOC-Aminophenyl)-4-hydroxypyridine is a bifunctional heterocyclic building block of the BOC-protected aminophenyl-hydroxypyridine class, characterized by a tert-butoxycarbonyl-protected aniline linked to a 4-hydroxypyridine ring via the pyridine 2-position. The molecular formula C16H18N2O3 and molecular weight 286.33 g/mol are confirmed by the authoritative CAS registry.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 1261936-86-0
Cat. No. B6415914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-BOC-Aminophenyl)-4-hydroxypyridine
CAS1261936-86-0
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=O)C=CN2
InChIInChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-5-11(9-12)14-10-13(19)7-8-17-14/h4-10H,1-3H3,(H,17,19)(H,18,20)
InChIKeyJWDKCUXRQMJXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-BOC-Aminophenyl)-4-hydroxypyridine (CAS 1261936-86-0) – Compound Class and Key Identifier Data for Procurement


2-(3-BOC-Aminophenyl)-4-hydroxypyridine is a bifunctional heterocyclic building block of the BOC-protected aminophenyl-hydroxypyridine class, characterized by a tert-butoxycarbonyl-protected aniline linked to a 4-hydroxypyridine ring via the pyridine 2-position . The molecular formula C16H18N2O3 and molecular weight 286.33 g/mol are confirmed by the authoritative CAS registry [1]. The compound exists in tautomeric equilibrium with its 4-pyridone form and is primarily employed as a protected intermediate in medicinal chemistry for the modular construction of kinase inhibitor scaffolds and other bioactive molecules.

Why Regioisomeric BOC-Aminophenyl-Hydroxypyridines Are Not Interchangeable for 2-(3-BOC-Aminophenyl)-4-hydroxypyridine


Within the BOC-aminophenyl-hydroxypyridine family, the relative positioning of the hydroxypyridine and BOC-aminophenyl substituents dictates hydrogen-bonding topology, metal-chelating geometry, and the conformational landscape of the deprotected pharmacophore. A comprehensive search of primary research papers, patents, and authoritative databases (including PubMed, BindingDB, Google Patents, PubChem, ChemSpider, and CAS Common Chemistry) returned no head-to-head comparative data, no quantitative selectivity or affinity profiling, and no patent disclosure directly referencing CAS 1261936-86-0. Consequently, any substitution with a positional isomer—such as 2-(4-BOC-Aminophenyl)-4-hydroxypyridine or 3-(4-BOC-Aminophenyl)-2-hydroxypyridine—cannot be rationalized based on publicly available admissible evidence and risks introducing unpredictable changes in target engagement, ADME properties, or downstream synthetic compatibility.

Quantitative Differentiation Evidence for 2-(3-BOC-Aminophenyl)-4-hydroxypyridine vs. Closest Analogs


Evidence Gap: No Admissible Comparator Data Available for 2-(3-BOC-Aminophenyl)-4-hydroxypyridine

Following a systematic search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, BindingDB, PubChem, ChemSpider, CAS Common Chemistry), no direct head-to-head comparison, cross-study comparable data, or class-level quantitative evidence was found that distinguishes 2-(3-BOC-Aminophenyl)-4-hydroxypyridine from its closest regioisomeric analogs (e.g., 2-(4-BOC-Aminophenyl)-4-hydroxypyridine, 3-(4-BOC-Aminophenyl)-2-hydroxypyridine, 4-(3-BOC-Aminophenyl)-2-hydroxypyridine). The only retrievable, admissible source is the basic CAS registry entry and a Chemsrc listing, which provide molecular identity but no biological, physicochemical, or synthetic performance data. Any claims of differentiation would therefore be unsupported by admissible evidence [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Scaffolds

Application Scenarios for 2-(3-BOC-Aminophenyl)-4-hydroxypyridine Based on Structural Context


Modular Synthesis of 2-(3-Aminophenyl)-4-hydroxypyridine-Based Kinase Inhibitor Scaffolds

The BOC group provides acid-labile amine protection compatible with multi-step synthetic sequences, enabling late-stage deprotection and subsequent functionalization of the aniline nitrogen. The 4-hydroxypyridine (4-pyridone tautomer) can serve as a hinge-binding motif; the specific 2,4-connectivity may be required for proper geometry in ATP-competitive kinase inhibitor design. However, this scenario is inferred from class-level knowledge of hydroxypyridine-containing inhibitors and is not supported by direct quantitative evidence for this specific compound.

Orthogonal Coupling Partner in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide or boronic ester derivatives of this scaffold are commonly employed in Suzuki-Miyaura couplings to elaborate biaryl systems. The meta-BOC-aminophenyl orientation (3-position on phenyl) may influence coupling efficiency and regioselectivity relative to para-substituted analogs, but no quantitative yield or selectivity data were identified from admissible sources for this exact building block.

Crystallization and Solid-Form Screening in Pre-Formulation Studies

The combination of a BOC-protected amine and a 4-hydroxypyridine moiety can promote distinct intermolecular hydrogen-bonding networks, potentially leading to crystalline forms with advantageous physicochemical properties. Without published comparative thermal, solubility, or crystallinity data, any claim of superiority over regioisomers in solid-form behavior remains speculative.

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